molecular formula C11H11FN4 B3124709 3-(2-Fluorobenzyl)-6-hydrazinopyridazine CAS No. 320419-24-7

3-(2-Fluorobenzyl)-6-hydrazinopyridazine

Cat. No.: B3124709
CAS No.: 320419-24-7
M. Wt: 218.23 g/mol
InChI Key: TYPFTDAUEYSXTH-UHFFFAOYSA-N
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Description

3-(2-Fluorobenzyl)-6-hydrazinopyridazine (CAS 320419-24-7) is a chemical compound with the molecular formula C 11 H 11 FN 4 and a molecular weight of 218.23 g/mol. This compound features a pyridazine scaffold substituted with a hydrazine group and a 2-fluorobenzyl moiety, making it a versatile intermediate in medicinal chemistry and drug discovery research. The core structural feature of this compound is the hydrazinopyridazine group. Hydrazine-derived compounds are extensively investigated for their diverse pharmacological potential. Scientific reviews highlight that hydrazone and hydrazine-based compounds demonstrate significant anticancer properties , with mechanisms including the induction of apoptosis, inhibition of cell proliferation, and disruption of angiogenesis . Furthermore, such derivatives are prominent in the search for new antimicrobial agents to combat drug-resistant bacteria, with some hydrazone derivatives showing potent activity against resistant strains like MRSA . The presence of the hydrazine group also allows this compound to serve as a precursor for the synthesis of various heterocyclic systems and as a ligand for forming stable coordination complexes with metals, which can enhance biological activity . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and comply with all relevant institutional or governmental regulations.

Properties

IUPAC Name

[6-[(2-fluorophenyl)methyl]pyridazin-3-yl]hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4/c12-10-4-2-1-3-8(10)7-9-5-6-11(14-13)16-15-9/h1-6H,7,13H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPFTDAUEYSXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NN=C(C=C2)NN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601232771
Record name 3-[(2-Fluorophenyl)methyl]-6-hydrazinylpyridazine
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URL https://comptox.epa.gov/dashboard/DTXSID601232771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320419-24-7
Record name 3-[(2-Fluorophenyl)methyl]-6-hydrazinylpyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320419-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Fluorophenyl)methyl]-6-hydrazinylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601232771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-(2-Fluorobenzyl)-6-hydrazinopyridazine typically involves the reaction of 2-fluorobenzyl chloride with 6-hydrazinopyridazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-(2-Fluorobenzyl)-6-hydrazinopyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Fluorobenzyl)-6-hydrazinopyridazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique chemical structure and biological activity.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2-Fluorobenzyl)-6-hydrazinopyridazine involves its interaction with specific molecular targets and pathways within biological systems. The hydrazino group can form covalent bonds with target proteins, leading to inhibition or modulation of their activity. The fluorobenzyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. These interactions can result in various biological effects, including inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent at 3-Position Substituent at 6-Position Biological Activity (vs. Dihydralazine) Solubility (mg/mL) Key Findings
3-(2-Fluorobenzyl)-6-hydrazinopyridazine 2-Fluorobenzyl Hydrazine Not reported Not available Enhanced lipophilicity due to fluorobenzyl group
3-Hydrazino-6-(2-methylimidazol-1-yl)pyridazine (7c) None 2-Methylimidazol-1-yl 4.9× higher antihypertensive activity Not reported Optimal activity in spontaneously hypertensive rats
3-(4-Chlorophenyl)-6-hydrazinopyridazine 4-Chlorophenyl Hydrazine Not reported Not available High purity (100% concentration) but lacks fluorinated substituent
6-Phenyl-pyridazin-3(2H)-one None Phenyl Not reported 1.2–4.8 in solvents Low solubility in aqueous media
2-[4-(2-Chlorobenzyl)-3-methyl-6-oxopyridazin-1-yl]acetohydrazide 2-Chlorobenzyl Acetohydrazide Anticonvulsant activity Not reported Chlorobenzyl group enhances CNS targeting

Pharmacological Activity

  • Antihypertensive Activity: highlights that hydrazinopyridazines with heteroaryl groups at the 6-position (e.g., imidazole, triazole) exhibit potent antihypertensive effects. For example, compound 7c (6-imidazol-1-yl derivative) showed 4.9× higher activity than dihydralazine in rats. In contrast, 3-(2-Fluorobenzyl)-6-hydrazinopyridazine lacks heteroaryl substitution, which may reduce its antihypertensive efficacy but improve stability due to the hydrazine group .
  • Anticonvulsant Potential: The 2-chlorobenzyl analog () demonstrates anticonvulsant activity, suggesting that halogenated benzyl groups at the 3-position may enhance central nervous system targeting. The 2-fluorobenzyl group in the target compound could offer similar advantages with reduced metabolic degradation .

Physicochemical Properties

  • Solubility: The 6-phenyl-pyridazin-3(2H)-one () exhibits solubility ranging from 1.2 mg/mL (water) to 4.8 mg/mL (propylene glycol). While solubility data for 3-(2-Fluorobenzyl)-6-hydrazinopyridazine is unavailable, its fluorinated benzyl group likely reduces aqueous solubility compared to non-fluorinated analogs but improves membrane permeability .
  • Stability : The hydrazine group in the target compound may increase susceptibility to oxidation compared to acetohydrazide derivatives (), necessitating formulation adjustments for long-term storage .

Q & A

Q. What are the standard synthetic routes for 3-(2-Fluorobenzyl)-6-hydrazinopyridazine?

The synthesis typically involves condensation reactions and heterocyclic ring formation. For example:

  • Hydrazine substitution : Reacting 6-chloropyridazine derivatives with hydrazine hydrate under reflux conditions to introduce the hydrazine moiety.
  • Fluorobenzyl functionalization : Introducing the 2-fluorobenzyl group via nucleophilic substitution or coupling reactions.
  • Cycloaddition strategies : [3+2] or [3+3] cycloadditions (e.g., using azomethine ylides or diazo compounds) to build pyridazine scaffolds, as demonstrated in fluorinated fragment libraries .
    Key characterization : Confirm intermediates and final product using NMR (¹H/¹³C), IR (to detect hydrazine N–H stretches), and mass spectrometry .

Q. How is the compound characterized for purity and structural confirmation?

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.5 ppm for pyridazine), fluorobenzyl substituents (δ 4.5–5.5 ppm for benzyl CH₂), and hydrazine NH₂ signals (δ 3.0–4.0 ppm).
    • IR spectroscopy : Detect N–H stretches (~3300 cm⁻¹) and C=N/C=O vibrations (~1600–1700 cm⁻¹).
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • HPLC/LC-MS : Assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers optimize cycloaddition reactions in the synthesis of pyridazine derivatives?

Cycloadditions (e.g., [3+2] or [3+3]) require precise control of reaction conditions:

  • Catalysts : Use Lewis acids (e.g., ZnCl₂) or transition-metal catalysts to enhance regioselectivity.
  • Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction rates for azomethine ylide cycloadditions .
  • Temperature : Moderate heating (60–80°C) balances reactivity and side-product formation.
    Case study : Ethyl diazoacetate in [3+2] cycloadditions yielded dihydropyrazole intermediates with >80% efficiency under optimized conditions .

Q. How can discrepancies in reported biological activities of hydrazinopyridazine derivatives be resolved?

Contradictory data (e.g., variable antihypertensive potency) may arise from:

  • Structural variations : Substituent position (e.g., 2-fluorobenzyl vs. 3-fluorobenzyl) alters target binding.
  • Biological models : Compare results across normotensive vs. hypertensive rat models, as seen in studies where 6-imidazolyl derivatives showed 4.9× higher activity than dihydralazine in hypertensive rats .
    Methodological solutions :
    • Perform structure-activity relationship (SAR) studies by systematically modifying substituents.
    • Use standardized assays (e.g., in vitro enzyme inhibition followed by in vivo validation).

Q. What strategies improve the solubility and bioavailability of 3-(2-Fluorobenzyl)-6-hydrazinopyridazine?

  • Derivatization :
    • Introduce hydrophilic groups (e.g., sulfonate, PEG chains) via hydrazine functionalization.
    • Prodrug approaches: Convert hydrazine to acetylated or carbamate derivatives for enhanced absorption.
  • Formulation : Use co-solvents (e.g., DMSO-water mixtures) or nanoencapsulation for in vivo studies.
    Example : Analogues with morpholine or piperazine rings showed improved solubility in pharmacokinetic studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Fluorobenzyl)-6-hydrazinopyridazine
Reactant of Route 2
3-(2-Fluorobenzyl)-6-hydrazinopyridazine

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